cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0813839
InChI: InChI=1S/C23H26N2O4S/c1-2-12-28-17-10-8-16(9-11-17)19-14-30-22-21(19)23(27)25(15-24-22)13-20(26)29-18-6-4-3-5-7-18/h8-11,14-15,18H,2-7,12-13H2,1H3
SMILES: CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.5 g/mol

cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate

CAS No.:

Cat. No.: VC0813839

Molecular Formula: C23H26N2O4S

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate -

Specification

Molecular Formula C23H26N2O4S
Molecular Weight 426.5 g/mol
IUPAC Name cyclohexyl 2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetate
Standard InChI InChI=1S/C23H26N2O4S/c1-2-12-28-17-10-8-16(9-11-17)19-14-30-22-21(19)23(27)25(15-24-22)13-20(26)29-18-6-4-3-5-7-18/h8-11,14-15,18H,2-7,12-13H2,1H3
Standard InChI Key HLJJTUOHQSYOSA-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4
Canonical SMILES CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)OC4CCCCC4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator